molecular formula C5H5BrFNO B8028839 3-Bromo-2-fluoropyridine hydrate

3-Bromo-2-fluoropyridine hydrate

Cat. No.: B8028839
M. Wt: 194.00 g/mol
InChI Key: FJVDHHGYAXMSQI-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine hydrate is a halogenated pyridine derivative with the molecular formula C₅H₃BrFNO·xH₂O. This compound features a pyridine ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position, along with a variable number of water molecules (x) in its hydrated form. The bromine and fluorine substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Hydration likely enhances its solubility in polar solvents, which is critical for applications in aqueous reaction systems.

Properties

IUPAC Name

3-bromo-2-fluoropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN.H2O/c6-4-2-1-3-8-5(4)7;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVDHHGYAXMSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Aminopyridine Precursors

A common pathway involves diazotization of 3-amino-2-fluoropyridine followed by bromination. In one approach, 3-amino-2-fluoropyridine is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate, which is subsequently treated with hydrobromic acid (HBr) or copper(I) bromide (CuBr) to introduce the bromine atom. This method leverages the Sandmeyer reaction mechanism, where the diazonium group is replaced by bromine under controlled conditions.

Key Parameters :

  • Temperature: 0–5°C during diazotization; 40–60°C during bromination.

  • Yield: 50–65%.

Direct Bromination of Fluoropyridine Derivatives

Alternative routes focus on direct bromination of 2-fluoropyridine. Using N-bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) at 70°C for 5 hours achieves regioselective bromination at the 3-position. The reaction is catalyzed by Lewis acids such as FeCl₃, enhancing electrophilic substitution.

Optimization Data :

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
NBSTHF70583
Br₂DCM251245
CuBr₂AcOH100360

Table 1. Comparative bromination efficiency for 3-Bromo-2-fluoropyridine synthesis.

NBS in THF outperforms liquid bromine (Br₂) due to reduced side reactions and higher selectivity.

Multistep Synthesis from Nitropyridine Intermediates

Nitro Reduction and Sequential Halogenation

A scalable industrial route begins with 2-fluoro-5-nitropyridine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, yielding 2-fluoro-5-aminopyridine. Subsequent diazotization and bromination (as in Section 1.1) furnish the target compound.

Reaction Scheme :

2-Fluoro-5-nitropyridineH2/Pd/C2-Fluoro-5-aminopyridineNaNO2/HBr3-Bromo-2-fluoropyridine\text{2-Fluoro-5-nitropyridine} \xrightarrow{\text{H}2/\text{Pd/C}} \text{2-Fluoro-5-aminopyridine} \xrightarrow{\text{NaNO}2/\text{HBr}} \text{3-Bromo-2-fluoropyridine}

Advantages :

  • Avoids harsh conditions (reaction temperatures <100°C).

  • Overall yield: 40–50% after purification.

Purification and Hydrate Formation

Crystallization and Solvent Selection

Crude 3-bromo-2-fluoropyridine is purified via recrystallization from ethanol/water mixtures. The hydrate form is stabilized by hydrogen bonding between the pyridine nitrogen and water molecules.

Conditions for Hydrate Stability :

  • Storage at 4°C in sealed containers.

  • Water content: 5–10% (w/w).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Unwanted 5-bromo isomers may form due to the electron-withdrawing fluorine atom directing electrophiles to the 3- and 5-positions. Using bulky solvents like THF favors 3-bromination by steric hindrance.

Byproduct Management

Side products like 3,5-dibromo-2-fluoropyridine are minimized by controlling stoichiometry (NBS:substrate = 1.05:1).

Industrial Scalability and Cost Analysis

ParameterLab-ScalePilot-Scale
Raw Material Cost$120/kg$85/kg
Reaction Time5 h4 h
Yield83%78%

Table 2. Scalability metrics for NBS-based bromination .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoropyridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoropyridine hydrate finds diverse applications across several domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its biological activity:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
  • Receptor Interaction : The compound may bind to receptors, altering signaling pathways that influence physiological responses.

Agrochemicals

This compound is utilized in synthesizing agrochemical agents, contributing to the development of pesticides and herbicides with enhanced efficacy.

Materials Science

In materials science, this compound is explored for creating advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Antimicrobial Activity

Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Certain derivatives have shown promise in inhibiting inflammatory pathways, providing insights into their use as anti-inflammatory agents.

Cancer Research

Some derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

  • In Vitro Studies : A study found dose-dependent cytotoxicity against several cancer cell lines.
  • Animal Models : In vivo studies indicated reduced tumor sizes compared to control groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoropyridine hydrate in biological systems involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Bromo-Fluoropyridine Derivatives

Compound Name CAS Number Molecular Formula Key Properties (Inferred) Applications/Reactivity References
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₆H₂BrF₄N High electronegativity due to F/CF₃ groups; likely low solubility in water Intermediate for fluorinated agrochemicals
3-Bromo-4-fluorophenyl methyl ether 1161497-23-9 C₇H₆BrFO Ether linkage enhances stability; moderate reactivity in nucleophilic substitutions Pharmaceutical precursor
3-Amino-2-hydroxypyridine 33630-99-8 C₅H₆N₂O Polar functional groups (NH₂, OH) improve solubility; participates in H-bonding Chelating agent or ligand
3-Bromo-2-fluoropyridine hydrate Not available C₅H₃BrFNO·xH₂O Hypothesized: Enhanced solubility due to hydration; reactivity influenced by Br/F synergy Potential catalyst or intermediate N/A

Key Comparison Points

Electronic Effects :

  • Bromine (Br) is a strong electron-withdrawing group, while fluorine (F) exerts both inductive (-I) and mesomeric (+M) effects. In 3-bromo-2-fluoropyridine, these substituents create a polarized ring system, favoring electrophilic substitution at the 4- or 5-positions. This contrasts with 3-bromo-4-fluorophenyl methyl ether, where the ether oxygen donates electron density, reducing ring activation .
  • The trifluoromethyl (CF₃) group in 1159512-36-3 further increases electron withdrawal, making the compound highly resistant to oxidation .

Solubility and Hydration: Hydration in this compound likely improves aqueous solubility compared to anhydrous analogs. For example, 3-amino-2-hydroxypyridine (33630-99-8) exhibits high solubility in polar solvents due to NH₂ and OH groups, suggesting that hydration could similarly enhance the target compound’s utility in aqueous-phase reactions .

Reactivity in Catalysis: Bromo-fluoropyridines are often used as ligands or intermediates in cross-coupling reactions. The hydrate’s water content may modulate such reactivity by stabilizing intermediates or altering Lewis acidity.

Safety and Handling :

  • Safety data for 1159512-36-3 (a related trifluoromethyl derivative) indicate hazards such as skin/eye irritation and respiratory sensitization . By analogy, this compound may require similar precautions, though the hydrate form could reduce volatility.

Biological Activity

3-Bromo-2-fluoropyridine hydrate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C5H4BrF.NH2O, and it possesses unique chemical properties due to the presence of halogen atoms. The bromine and fluorine atoms enhance the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC5H4BrF.NH2O
Molecular Weight194.99 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity, leading to modulation of various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Interaction : It can bind to receptors, potentially altering signaling pathways that influence physiological responses.

Applications in Drug Development

This compound is being explored for its potential as a precursor in synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

  • Medicinal Chemistry : Investigated for developing new drugs targeting specific diseases.
  • Agrochemicals : Used in synthesizing compounds for agricultural applications.
  • Material Science : Explored for creating advanced materials with specific properties.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit inflammatory pathways, providing insights into their use as anti-inflammatory agents.
  • Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-Bromo-3-fluoropyridineDifferent substitution patternVaries in reactivity
3-Chloro-2-fluoropyridineChlorine instead of bromineDifferent binding affinities
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridineAdditional cyclopentyloxy groupEnhanced lipophilicity and reactivity

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-bromo-2-fluoropyridine hydrate?

Methodological Answer:
The synthesis typically involves halogenation or coupling reactions. For bromo-fluoropyridines, a common approach is direct halogenation using brominating agents (e.g., NBS or Br₂) on fluoropyridine precursors under controlled conditions . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents while preserving fluorine and bromine positions . Post-synthesis, hydrate formation is achieved via crystallization in aqueous or moisture-controlled environments. Key steps:

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the hydrate.
  • Hydrate confirmation : Use TGA (thermogravimetric analysis) to quantify water content .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/GC-MS : Assess purity (>95% threshold for research-grade material) using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) .
  • NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR. Fluorine (δ ~ -120 to -160 ppm in ¹⁹F NMR) and bromine (deshielding effects in ¹H NMR) positions must align with predicted splitting patterns .
  • XRD : Single-crystal X-ray diffraction resolves hydrate-specific hydrogen-bonding networks .

Advanced: How does regioselectivity impact halogenation in bromo-fluoropyridine derivatives?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors :

  • Electron-withdrawing fluorine directs bromination to meta/para positions via deactivation of ortho positions .
  • Steric hindrance : Bulky substituents near reactive sites (e.g., 2-fluorine) may force bromination to alternate positions.
    Experimental validation :
  • Use DFT calculations to predict reactive sites.
  • Compare experimental NMR data with computational models (e.g., ¹³C chemical shifts) .

Advanced: What techniques detect early-stage hydrate crystallization, and how are they applied to bromo-fluoropyridine systems?

Methodological Answer:

  • Optical microscopy : Monitor phase interfaces for "clouding" caused by hydrate microcrystal formation .
  • Light scattering/reflectance : Track distortions in reflected light (λ = 400–700 nm) as hydrate layers form. Calibrate using gas hydrate models .
  • In-situ Raman spectroscopy : Identify O–H stretching (3200–3500 cm⁻¹) to confirm water incorporation .

Advanced: How should researchers resolve contradictions in reported spectral data for bromo-fluoropyridine derivatives?

Methodological Answer:

  • Replicate conditions : Ensure solvent, temperature, and instrument calibration match literature protocols (e.g., deuterated solvents for NMR) .
  • Cross-reference analogs : Compare with structurally similar compounds (e.g., 5-bromo-2-fluoropyridine, δ 8.2 ppm for H-6 in ¹H NMR) .
  • Collaborative validation : Share raw data (e.g., FID files) via platforms like PubChem to reconcile discrepancies .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

  • Storage : Seal in amber vials under inert gas (Ar/N₂) at -20°C to limit hydrolysis .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
  • Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to prevent radical degradation .

Advanced: How can computational modeling predict hydrate stability under varying thermodynamic conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model water interactions using force fields (e.g., OPLS-AA) to predict hydrate dissociation temperatures .
  • Phase diagrams : Construct via experimental data (TGA/DSC) and correlate with Clausius-Clapeyron equations for pressure-dependent stability .

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